molecular formula C10H16ClNO B14277867 O-(4-phenylbutyl)hydroxylamine;hydrochloride CAS No. 138504-81-1

O-(4-phenylbutyl)hydroxylamine;hydrochloride

Cat. No.: B14277867
CAS No.: 138504-81-1
M. Wt: 201.69 g/mol
InChI Key: SDWUTXHJGMXORV-UHFFFAOYSA-N
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Description

O-(4-phenylbutyl)hydroxylamine;hydrochloride is a chemical compound that belongs to the class of hydroxylamines. Hydroxylamines are characterized by the presence of an -NH-OH group. This compound is known for its versatile reactivity and is used in various organic transformations and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-phenylbutyl)hydroxylamine;hydrochloride can be achieved through O-alkylation of hydroxylamines. One common method involves the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method includes the Pd-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar O-alkylation and O-arylation techniques. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

O-(4-phenylbutyl)hydroxylamine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitrones.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Such as palladium for O-arylation reactions.

Major Products

The major products formed from these reactions include nitrones, amines, and various substituted hydroxylamines.

Scientific Research Applications

O-(4-phenylbutyl)hydroxylamine;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of O-(4-phenylbutyl)hydroxylamine;hydrochloride involves its reactivity with various electrophiles and nucleophiles. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is utilized in the formation of nitrones and other derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(4-phenylbutyl)hydroxylamine;hydrochloride is unique due to its specific phenylbutyl group, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

138504-81-1

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

O-(4-phenylbutyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c11-12-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H

InChI Key

SDWUTXHJGMXORV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCON.Cl

Origin of Product

United States

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